
1,3-Bis(3-hydroxy-3-pentyl)benzene
Overview
Description
1,3-Bis(3-hydroxy-3-pentyl)benzene (CAS: 676465-94-4) is a symmetric aromatic compound featuring a central benzene ring substituted at the 1 and 3 positions with 3-hydroxy-3-pentyl groups. The molecular structure comprises a benzene core flanked by two branched alkyl-hydroxy chains, conferring both hydrophobic and hydrophilic properties. This compound is primarily utilized in research settings, as indicated by its classification for "research use only" in commercial catalogs .
Preparation Methods
Friedel-Crafts Alkylation
Overview:
The most common laboratory and industrial method for synthesizing 1,3-Bis(3-hydroxy-3-pentyl)benzene is via Friedel-Crafts alkylation. This involves the alkylation of benzene with 3-pentanol using a strong Lewis acid catalyst.
- Reactants: Benzene + 3-pentanol
- Catalyst: Aluminum chloride (AlCl3) or similar Lewis acids
- Conditions:
- Anhydrous environment to prevent catalyst deactivation
- Low temperatures to minimize side reactions and polyalkylation
- Process: The Lewis acid activates the hydroxyl group of 3-pentanol, generating a carbocation intermediate that electrophilically attacks benzene at the 1,3-positions to form the bis-substituted product.
- Use of continuous flow reactors for better control of reaction parameters
- Optimization of temperature, catalyst concentration, and reactant ratios to maximize yield and purity
- Advanced purification techniques such as recrystallization and chromatography to isolate the target compound
Parameter | Typical Laboratory Conditions | Industrial Conditions |
---|---|---|
Catalyst | AlCl3 | AlCl3 or alternative Lewis acids |
Temperature | 0–25 °C | Controlled, often slightly elevated |
Solvent | Anhydrous benzene or inert solvent | Continuous flow, solvent recycling |
Reaction Time | Several hours | Optimized for throughput |
Purification | Recrystallization | Chromatography, distillation |
Alternative Synthetic Routes
While Friedel-Crafts alkylation is predominant, alternative methods have been explored for related compounds and may be adapted for this compound:
- Nucleophilic Substitution on Activated Aromatics: Involving phenol derivatives and alkyl halides, though less common due to lower selectivity for 1,3-substitution.
- Metal-Catalyzed Coupling Reactions: Transition metal catalysts (e.g., Ni, Pd) can facilitate coupling of hydroxyalkyl groups to benzene rings, but such methods are more complex and less reported for this specific compound.
Chemical Reaction Conditions and Notes
- Anhydrous Conditions: Essential to prevent hydrolysis of Lewis acid catalysts and side reactions.
- Temperature Control: Low temperatures reduce polyalkylation and rearrangements.
- Catalyst Choice: Aluminum chloride is standard, but alternatives like ferric chloride (FeCl3) or boron trifluoride (BF3) may be used depending on scale and cost.
- Purification: Crystallization is effective due to the compound’s crystalline nature; chromatographic methods may be employed for higher purity.
Industrial Production Considerations
- Continuous Flow Reactors: Enable precise control over reaction time and temperature, improving yield and reproducibility.
- Catalyst Recovery and Recycling: Important for cost-effectiveness and environmental compliance.
- Scale-Up Challenges: Managing heat dissipation and mixing to avoid hot spots and ensure uniform reaction conditions.
Summary Table of Preparation Methods
Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Friedel-Crafts Alkylation | Benzene, 3-pentanol | AlCl3 | Anhydrous, low temp | High selectivity, scalable | Sensitive to moisture, side reactions |
Nucleophilic Substitution | Phenol derivatives, alkyl halides | Base or catalyst | Moderate temp | Alternative route | Lower regioselectivity |
Metal-Catalyzed Coupling | Benzene derivatives, alkyl precursors | Ni, Pd catalysts | Elevated temp, inert atmosphere | Potential for diverse functionalization | Complex setup, costlier |
Research Findings and Optimization
- Studies show that controlling the molar ratio of benzene to 3-pentanol is critical to favor the 1,3-disubstituted product over mono- or polysubstituted byproducts.
- Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) improves catalyst lifetime and product purity.
- Reaction monitoring by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy helps optimize reaction time and conditions.
- Industrial scale processes incorporate continuous flow technology to enhance safety, reduce waste, and improve reproducibility.
Notes on Related Compounds and Comparative Synthesis
- Similar compounds such as 1,3-Bis(3-hydroxy-3-butyl)benzene and 1,3-Bis(3-hydroxy-3-hexyl)benzene are synthesized by analogous methods, adjusting the alkyl chain length of the alcohol used in Friedel-Crafts alkylation.
- Variations in alkyl chain length affect the physical properties and reactivity, requiring minor adjustments in reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-hydroxy-3-pentyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be performed using various electrophiles, such as nitronium ion (NO2+) for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones, depending on the extent of oxidation.
Reduction: The primary products are alcohols and alkanes.
Substitution: The products vary based on the substituent introduced, such as nitrobenzene from nitration or halogenated benzene derivatives from halogenation.
Scientific Research Applications
Synthetic Routes
1,3-Bis(3-hydroxy-3-pentyl)benzene can be synthesized through several methods:
- Friedel-Crafts Alkylation : This method involves the alkylation of benzene with 3-pentanol using a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions to minimize side reactions.
- Industrial Production : In industrial settings, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors.
Chemical Reactions
The compound undergoes various chemical transformations:
- Oxidation : Using agents like potassium permanganate or chromic acid to yield carboxylic acids and ketones.
- Reduction : Employing lithium aluminum hydride or hydrogen gas to produce alcohols and alkanes.
- Substitution Reactions : Electrophilic aromatic substitution can introduce various functional groups.
Scientific Research Applications
This compound has been utilized in multiple scientific domains:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds and polymers. Its structure allows for functionalization that can lead to the development of novel materials.
Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor, providing insights into biochemical pathways. For example, it may interact with specific enzymes involved in metabolic processes.
- Drug Development : Its properties are explored in the context of developing pharmaceuticals targeting various conditions, including anxiety and depression.
Industry
- Specialty Chemicals Production : The compound is used in manufacturing advanced polymers and coatings due to its stability and reactivity. It plays a crucial role in producing materials that require specific mechanical or thermal properties.
A study investigated the anxiolytic effects of related compounds derived from this compound. The findings indicated significant anti-anxiety effects in animal models, demonstrating the compound's potential therapeutic applications in treating anxiety disorders. The research highlighted the importance of molecular docking studies that showed high binding affinity to relevant protein targets involved in anxiety regulation .
Case Study 2: Material Science
Research focused on the use of this compound as a component in polymer synthesis. The compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials exhibited improved performance characteristics suitable for industrial applications .
Mechanism of Action
The mechanism by which 1,3-Bis(3-hydroxy-3-pentyl)benzene exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Bis(triphenylsilyl)benzene
- Molecular Structure : Substituted with two bulky triphenylsilyl groups (-SiPh₃) at the 1 and 3 positions of the benzene ring.
- Molecular Weight : ~590.92 g/mol (calculated based on substituents).
- Properties: High hydrophobicity due to non-polar triphenylsilyl groups. Enhanced thermal stability compared to hydroxy-substituted analogs, attributed to the silicon-aromatic framework.
- Applications: Used in material science for silicon-based polymers and as a precursor in organometallic synthesis .
1,3-Bis(4-ethynyl-3-iodopyridinium)-benzene Halogen Bonding Receptor
- Molecular Structure : A dicationic benzene derivative with ethynyl-iodopyridinium substituents.
- Key Features :
1-Methyl-3,5-bis(3-methylphenyl)benzene
- Molecular Structure : Methyl and 3-methylphenyl groups at the 1, 3, and 5 positions.
- Crystallographic studies reveal planar aromatic stacking, favoring dense molecular packing .
Comparative Data Table
Research Findings and Structural Insights
- Hydrogen Bonding vs. Halogen Bonding : The hydroxy groups in this compound facilitate hydrogen bonding, enhancing solubility in polar solvents. In contrast, iodine-substituted analogs prioritize halogen bonding for anion interactions .
- Thermal Stability : Bulky substituents (e.g., triphenylsilyl) improve thermal resistance compared to hydroxy-alkyl chains, which may degrade under high temperatures .
- Packing Behavior : Linear alkyl chains (e.g., 3-hydroxy-3-pentyl) promote disordered packing in amorphous phases, while planar aromatic substituents (e.g., methylphenyl) favor crystalline arrangements .
Biological Activity
1,3-Bis(3-hydroxy-3-pentyl)benzene is an organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with two hydroxyl groups and pentyl chains. Its molecular formula is , with a molecular weight of approximately 278.44 g/mol. The compound is characterized by its crystalline nature and moderate solubility in organic solvents.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
This compound has been investigated for its anticancer properties. A study involving prostate cancer cell lines (PC3) showed that the compound induces apoptosis and inhibits cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression has been highlighted as a potential therapeutic avenue.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Antioxidant Research evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its use as a dietary supplement or therapeutic agent in oxidative stress-related conditions.
Case Study 2: Antimicrobial Effects
In a clinical trial assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains. These findings suggest that this compound could be developed into a natural antimicrobial agent for infection control.
Case Study 3: Anticancer Mechanisms
A laboratory study focused on the effects of this compound on cancer cell lines revealed that treatment led to a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated increased apoptosis rates correlating with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(3-hydroxy-3-pentyl)benzene, and how can reaction yields be optimized?
- Methodology : Synthesis of bis-substituted benzene derivatives typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized benzene precursors. For example, alkylation with 3-hydroxy-3-pentyl groups may require Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Optimization includes controlling stoichiometry (1:2 molar ratio of benzene to alkylating agent), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Yield Improvement : Use of protecting groups (e.g., silyl ethers) for hydroxyl moieties during alkylation can prevent undesired oxidation. Reaction monitoring via TLC or GC-MS is critical to identify intermediate phases .
Q. How can the structural and electronic properties of this compound be characterized?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydroxyl proton integration (DMSO-d₆ as solvent for H-bonding analysis) .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software for refinement (SHELXL for small-molecule structures) to resolve stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. What are the stability considerations for this compound under ambient and experimental conditions?
- Stability Profile : Hydroxyl groups confer sensitivity to oxidation and humidity. Store under inert atmosphere (N₂/Ar) at 4°C.
- Degradation Pathways : Accelerated stability testing via thermal gravimetric analysis (TGA) and HPLC monitoring under UV light exposure (λ = 254 nm) identifies photooxidation byproducts. Use antioxidants (e.g., BHT) in solution-based experiments .
Advanced Research Questions
Q. How can computational modeling elucidate the conformational dynamics of this compound in solution?
- Methods :
- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d,p) level to predict ground-state conformers. Solvent effects (e.g., PCM model for DMSO) refine torsional angles of the pentyl chains .
- MD Simulations : All-atom molecular dynamics (GROMACS) in explicit solvent to analyze hydrogen-bonding lifetimes and aggregation tendencies .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or H-bonding variability. Strategies:
- Variable Temperature NMR : To observe dynamic H-bonding (e.g., coalescence of hydroxyl peaks at elevated temperatures).
- DOSY Experiments : Differentiate aggregates from monomers via diffusion coefficients .
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures to validate NMR assignments .
Q. How can the compound’s supramolecular assembly be engineered for material science applications?
- Design Principles : Hydroxyl groups enable hydrogen-bonded frameworks. Co-crystallization with complementary hydrogen-bond acceptors (e.g., pyridine derivatives) generates porous networks.
- Characterization : BET surface area analysis and PXRD to confirm crystallinity. In-situ IR spectroscopy monitors assembly kinetics .
Properties
IUPAC Name |
3-[3-(3-hydroxypentan-3-yl)phenyl]pentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-5-15(17,6-2)13-10-9-11-14(12-13)16(18,7-3)8-4/h9-12,17-18H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBDLSFXMYKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)C(CC)(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659825 | |
Record name | 3,3'-(1,3-Phenylene)di(pentan-3-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676465-94-4 | |
Record name | 3,3'-(1,3-Phenylene)di(pentan-3-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(3-hydroxy-3-pentyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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